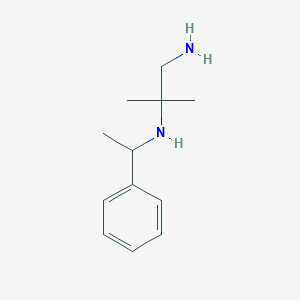

(1-Amino-2-methylpropan-2-yl)(1-phenylethyl)amine

Description

Properties

IUPAC Name |

2-methyl-2-N-(1-phenylethyl)propane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-10(14-12(2,3)9-13)11-7-5-4-6-8-11/h4-8,10,14H,9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXCVPMSXIJIDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301250073 | |

| Record name | 2-Methyl-N2-(1-phenylethyl)-1,2-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258641-28-9 | |

| Record name | 2-Methyl-N2-(1-phenylethyl)-1,2-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258641-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-N2-(1-phenylethyl)-1,2-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination and Nitrile Reduction Routes

The synthesis of amines with similar structural motifs often employs the reduction of nitriles or imines using strong hydride reagents. A closely related compound, (1-Amino-2-methylpropan-2-yl)(methyl)amine, has been synthesized via the reduction of 2-methyl-2-(methylamino)propanenitrile using lithium aluminium hydride (LiAlH4) in diethyl ether. This reaction proceeds under reflux at 0°C for 3 hours, followed by quenching with water and sodium hydroxide to yield the amine in a 72% yield as a colorless oil.

Table 1: Example of Nitrile Reduction to Amine

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 2-methyl-2-(methylamino)propanenitrile + LiAlH4 in diethyl ether, reflux 3 h at 0°C | Reduction of nitrile to primary amine | 72% |

| 2 | Quenching with H2O and 2N NaOH | Workup to isolate amine | - |

This method could be adapted for the preparation of (1-Amino-2-methylpropan-2-yl)(1-phenylethyl)amine by selecting an appropriate nitrile precursor bearing the 1-phenylethyl substituent.

Reductive Amination of Ketones or Aldehydes with Amines

Another general approach to synthesize secondary or tertiary amines like this compound is reductive amination, where a ketone or aldehyde is reacted with an amine under reducing conditions.

- The 1-phenylethyl moiety can be introduced via reaction of 1-phenylethylamine or its derivatives with 2-methylpropan-2-amine or its equivalents.

- Catalytic hydrogenation or use of hydride reagents (e.g., NaBH3CN) can reduce the imine intermediate to the desired amine.

Although specific literature on this exact compound’s reductive amination is scarce, this method is widely used for structurally similar amines.

Alkylation of Amines with Halides or Tosylates

A further synthetic strategy involves alkylation of a primary or secondary amine with an appropriate alkyl halide or tosylate bearing the phenylethyl group.

- For example, 1-phenylethyl bromide could be reacted with 1-amino-2-methylpropan-2-ylamine under controlled conditions to yield the target amine.

- This method requires careful control to avoid over-alkylation and side reactions.

Detailed Research Findings and Reaction Conditions

While direct preparation data for this compound is limited in open literature, analogous compounds’ synthesis provides valuable insights:

| Parameter | Details |

|---|---|

| Reducing Agent | Lithium aluminium hydride (LiAlH4) |

| Solvent | Diethyl ether |

| Temperature | 0°C to reflux (approx. 35-40°C) |

| Reaction Time | 3 hours |

| Workup | Quenching with water and sodium hydroxide; filtration and drying |

| Yield | Approximately 70-75% for similar amines |

| Purification | Extraction, drying over Na2SO4, concentration under reduced pressure |

These conditions are adapted from the synthesis of related amines such as (1-Amino-2-methylpropan-2-yl)(methyl)amine.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nitrile Reduction | 2-methyl-2-(substituted amino)propanenitrile | LiAlH4 in diethyl ether, reflux, 0°C | High yield, straightforward | Requires handling of LiAlH4 |

| Reductive Amination | Ketone/aldehyde + amine | NaBH3CN or catalytic hydrogenation | Mild conditions, versatile | Sensitive to reaction conditions |

| Alkylation of Amines | Primary/secondary amine + alkyl halide | Base, solvent (e.g., THF), controlled temp | Direct introduction of substituent | Risk of over-alkylation |

Additional Notes

- The preparation of this compound likely requires careful selection of protecting groups or reaction conditions to avoid side reactions due to the presence of multiple amine functionalities.

- Scale-up and purification strategies should consider the compound’s solubility and stability profiles.

- Analytical techniques such as ^1H NMR, IR spectroscopy, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

(1-Amino-2-methylpropan-2-yl)(1-phenylethyl)amine: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

Reduction: Reduction reactions can be performed to obtain derivatives with different functional groups.

Substitution: Substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution reactions often require specific reagents and solvents, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be used in different applications based on their chemical properties.

Scientific Research Applications

(1-Amino-2-methylpropan-2-yl)(1-phenylethyl)amine: has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological systems and processes, particularly in the development of new drugs and therapies.

Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which (1-Amino-2-methylpropan-2-yl)(1-phenylethyl)amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenylethylamine Derivatives

The compound shares structural motifs with several phenylethylamine derivatives, differing primarily in the substituent attached to the amine nitrogen. Key comparisons include:

Structural Insights :

- The 1-phenylethyl group is a common chiral auxiliary in asymmetric synthesis, as seen in related compounds like N-(1-phenylethyl)propan-2-amine .

Functional Group Comparisons

A. Amines vs. Imines :

- Unlike imines (e.g., (E)-benzyl(1-phenylethylidene)amine), which feature a C=N bond, the target compound retains a saturated amine structure. Imines exhibit shorter C=N bond lengths (~1.26–1.29 Å) compared to C-N single bonds (~1.45 Å), influencing their reactivity and stability .

B. Amino-Alkyl vs. Aryl-Alkyl Amines:

- Compounds like 1-phenylpropan-2-amine (amphetamine) lack the branched amino-alkyl substituent, resulting in lower steric hindrance and higher CNS activity due to increased blood-brain barrier penetration .

Physicochemical Properties

| Property | This compound | N-(1-Phenylethyl)propan-2-amine | N-Neopentyl-N-(1-phenylethyl)amine |

|---|---|---|---|

| Molecular Weight | ~206.3 g/mol (estimated) | 177.3 g/mol | 219.4 g/mol |

| Boiling Point | Higher (due to polar amino group) | ~200–220°C (estimated) | ~250°C (estimated) |

| Solubility | High in polar solvents (e.g., methanol, water) | Moderate in non-polar solvents | Low in polar solvents |

Notes:

- The amino group in the target compound enhances solubility in polar media, contrasting with neopentyl-substituted analogs, which are more lipophilic .

Biological Activity

(1-Amino-2-methylpropan-2-yl)(1-phenylethyl)amine, often referred to as a derivative of phenethylamine, is an organic compound characterized by its unique structure featuring both primary and tertiary amine functional groups. This compound is gaining interest in medicinal chemistry due to its potential biological activities, particularly its interactions with neurotransmitter systems.

Chemical Structure and Properties

The molecular structure of this compound includes a branched alkyl chain and a phenyl group. This configuration allows for diverse chemical interactions, which can influence its biological activity. The presence of amine groups suggests potential roles in neurotransmission and receptor binding.

Key Structural Features

| Feature | Description |

|---|---|

| Functional Groups | Primary amine (NH2), tertiary amine (N(CH3)2) |

| Molecular Formula | C12H17N |

| Molecular Weight | 177.27 g/mol |

Neurotransmitter Interaction

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Research indicates that compounds similar to this one can modulate the release and uptake of neurotransmitters such as dopamine and serotonin, which are crucial for various physiological processes.

Pharmacological Profile

Although the pharmacological profile of this compound is still under investigation, preliminary findings suggest potential applications in treating mood disorders and other neurological conditions due to its structural similarities to known psychoactive substances.

Synthesis Methods

Various synthesis methods have been explored for this compound. These include:

- Alkylation Reactions : Utilizing alkyl halides to introduce the branched alkyl chain.

- Amine Coupling : Reacting primary amines with secondary amines to form the desired compound.

- Reduction Reactions : Reducing nitro or carbonyl precursors to obtain the amine functionality.

These methods highlight the versatility in synthesizing this compound and its derivatives.

Antioxidant Activity

Research has demonstrated that related compounds exhibit significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. For instance, studies measuring total antioxidant capacity (TAC) showed that certain derivatives possess strong free radical scavenging abilities .

Antimicrobial Properties

In addition to antioxidant activity, some derivatives of phenethylamine have shown promising antimicrobial effects against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Psychoactive Effects

The psychoactive properties of phenethylamine derivatives have been well-documented. Observational studies have linked increased central dopamine levels with compounds similar to this compound, indicating a potential for inducing psychotropic effects .

Q & A

Q. Q1. What are the standard synthetic routes for (1-Amino-2-methylpropan-2-yl)(1-phenylethyl)amine, and how can purity be ensured post-synthesis?

This compound can be synthesized via reductive amination of 1-phenylethylamine with 2-methylpropan-2-yl ketone using hydrogen gas and a nickel catalyst, followed by ammonia quenching . Alternatively, nucleophilic substitution between haloalkanes and amines under basic conditions (e.g., KOH in THF) is feasible . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization. Purity is verified via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR spectroscopy (¹H/¹³C, 500 MHz, CDCl₃). Melting point consistency with literature values (e.g., Table 1 in ) confirms crystallinity.

Advanced Stereochemical Control

Q. Q2. How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are effective?

Enantiopure synthesis requires chiral catalysts or resolution techniques. Transaminase-mediated asymmetric amination (e.g., using ω-transaminases) can yield >99% enantiomeric excess (ee) by selectively transferring amino groups to ketone precursors . For resolution, chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) separates racemic mixtures. Alternatively, diastereomeric salt formation with tartaric acid derivatives is effective . X-ray crystallography (SHELXL ) confirms absolute configuration, while polarimetry ([α]D²⁵) and circular dichroism (CD) validate optical purity.

Structural and Computational Analysis

Q. Q3. What computational methods are suitable for predicting the conformational stability and intermolecular interactions of this compound?

Q. Q4. What in vitro assays are recommended to evaluate this compound’s potential as a neurotransmitter analog or enzyme modulator?

For neurotransmitter activity, perform radioligand displacement assays (³H-dopamine or ³H-serotonin uptake in synaptosomes) to assess affinity for monoamine transporters . Enzyme inhibition studies (e.g., MAO-A/B) use fluorometric assays (Amplex Red kit) with IC₅₀ determination via dose-response curves. Cytotoxicity is screened via MTT assay (HeLa or HEK293 cells), while IL-6 modulation (as in ) requires qPCR or ELISA to measure cytokine expression changes.

Data Contradictions in Reactivity

Q. Q5. How can discrepancies in reported reaction yields for reductive amination of this compound be resolved?

Yield variations (50–90%) arise from substrate ratios, catalyst loading, and solvent polarity. Optimize by:

- Using excess ketone (1.5 eq.) to drive equilibrium .

- Replacing Ni with Pd/C (5% w/w) for higher selectivity .

- Employing microwave-assisted synthesis (80°C, 30 min) to accelerate kinetics .

Validate reproducibility via DOE (Design of Experiments) and report reaction conditions (pH, solvent purity) in detail .

Stability and Degradation Pathways

Q. Q6. What are the primary degradation products of this compound under oxidative conditions, and how are they characterized?

Oxidative degradation (H₂O₂/Fe²⁺ Fenton system) produces 1-phenylethylamine (via N-dealkylation) and 2-methylpropan-2-ol (confirmed by GC-MS) . Stability studies (ICH Q1A guidelines) in aqueous buffers (pH 1.2–7.4) show maximal degradation at pH <3 (acid-catalyzed hydrolysis). LC-QTOF-MS identifies transient intermediates (e.g., Schiff base), while Arrhenius plots (40–60°C) predict shelf-life at 25°C.

Advanced Applications in Drug Development

Q. Q7. How does the stereochemistry of this compound influence its pharmacokinetic (PK) profile in preclinical models?

The (R)-enantiomer exhibits higher BBB permeability (logP = 2.1 vs. 1.8 for (S)) due to favorable H-bond donor/acceptor balance (calculated via SwissADME) . In vivo PK studies (Sprague-Dawley rats, 10 mg/kg IV) show (R)-isomer has longer t₁/₂ (4.2 h vs. 2.8 h) and lower clearance (0.3 L/h/kg vs. 0.5 L/h/kg). Chiral LC-MS/MS quantifies plasma concentrations, while microsomal stability assays (human liver microsomes) correlate with hepatic extraction ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.